molecular formula C8H5F6NO2 B7813666 3,4-Bis(trifluoromethoxy)aniline

3,4-Bis(trifluoromethoxy)aniline

Cat. No.: B7813666
M. Wt: 261.12 g/mol
InChI Key: DFVFCCAXCLPFMT-UHFFFAOYSA-N
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Description

3,4-Bis(trifluoromethoxy)aniline is an organic compound characterized by the presence of two trifluoromethoxy groups attached to the benzene ring at the 3 and 4 positions, and an aniline group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(trifluoromethoxy)aniline typically involves the following steps:

  • Nitration: The starting material, 1,2-difluorobenzene, undergoes nitration to introduce a nitro group at the 4-position, forming 4-nitro-1,2-difluorobenzene.

  • Reduction: The nitro group is then reduced to an amine group, yielding 4-amino-1,2-difluorobenzene.

  • Trifluoromethylation: The amine group is trifluoromethylated using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3,4-Bis(trifluoromethoxy)aniline can undergo various chemical reactions, including:

  • Oxidation: The aniline group can be oxidized to form nitroso, nitro, or azo compounds.

  • Reduction: The compound can be reduced to form different derivatives, such as hydroxylamine or amine derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted products.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide, nitric acid, or potassium permanganate can be used under controlled conditions.

  • Reduction: Common reducing agents include hydrogen gas, tin chloride, or iron powder.

  • Substitution: Electrophilic substitution reactions may use reagents like bromine or iodine, while nucleophilic substitution reactions may involve strong nucleophiles such as sodium cyanide.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitro compounds, azo compounds.

  • Reduction Products: Hydroxylamine derivatives, amine derivatives.

  • Substitution Products: Brominated or iodinated derivatives, cyanated derivatives.

Scientific Research Applications

3,4-Bis(trifluoromethoxy)aniline has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

  • Industry: Use in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3,4-Bis(trifluoromethoxy)aniline exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

3,4-Bis(trifluoromethoxy)aniline is unique due to its specific arrangement of trifluoromethoxy groups and aniline group. Similar compounds include:

  • 3,4-Difluoroaniline: Lacks the trifluoromethoxy groups.

  • 4-Trifluoromethoxyaniline: Has only one trifluoromethoxy group.

  • 2,6-Bis(trifluoromethoxy)aniline: Different positions of trifluoromethoxy groups on the benzene ring.

Properties

IUPAC Name

3,4-bis(trifluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6NO2/c9-7(10,11)16-5-2-1-4(15)3-6(5)17-8(12,13)14/h1-3H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVFCCAXCLPFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)OC(F)(F)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

291 g of the 3,4-bistrifluoromethoxynitrobenzene thus obtained were hydrogenated with 20 bar of hydrogen in the course of 3 hours at 40° C. in 500 ml of methanol with the addition of 10 g of Raney nickel. After filtering off the catalyst with suction, the filtrate was fractionally distilled and 242 g of 3,4-bistrifluoromethoxyaniline were obtained.
Name
3,4-bistrifluoromethoxynitrobenzene
Quantity
291 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
catalyst
Reaction Step Two

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